molecular formula C9H9NO3S2 B8576895 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide

Cat. No. B8576895
M. Wt: 243.3 g/mol
InChI Key: JHJQEKRNDZGXDG-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

A solution of 5-acetoxymethyl-2-sulfamoylbenzo[b]thiophene (5.6 g, 19.6 mmol) in 25 ml of 1M aqueous KOH and 25 ml of methanol was stirred at room temperature for 2 hours and at reflux for 21/2 hours. The mixture was filtered and the methanol was removed in vacuo. The remaining aqueous suspension was acidified with excess 6N HCl and the solid was filtered, washed with ice water and dried. The crude material (3.1 g) was chromatographed on silica gel using 5% (V/V) methanol in chloroform. Product was obtained as a yellow solid (1.85 g), m.p. 174°-176° C. Yield 41%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]2[S:10][C:11]([S:13](=[O:16])(=[O:15])[NH2:14])=[CH:12][C:8]=2[CH:7]=1)(=O)C>[OH-].[K+].CO>[OH:4][CH2:5][C:6]1[CH:18]=[CH:17][C:9]2[S:10][C:11]([S:13](=[O:15])(=[O:16])[NH2:14])=[CH:12][C:8]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude material (3.1 g) was chromatographed on silica gel using 5% (V/V) methanol in chloroform

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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